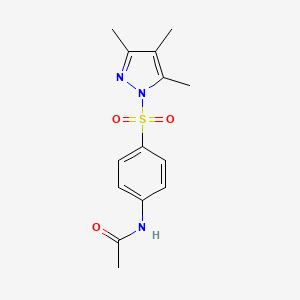
N-(4-((3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-((3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl)phenyl)acetamide, commonly known as TPSA, is a chemical compound with potential applications in the field of medicinal chemistry. TPSA is a sulfonyl-containing compound that has shown promising results in scientific research, particularly in the area of cancer treatment. In
Scientific Research Applications
Antifungal Activity
The synthesis of novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides has been explored. These compounds combine a pyridine-3-sulfonamide scaffold with antifungally active 1,2,4-triazole substituents . Notably, many of these derivatives demonstrate greater efficacy than fluconazole against strains of Candida, Geotrichum, Rhodotorula, and Saccharomyces isolated from patients with mycosis. Their minimum inhibitory concentration (MIC) values are ≤ 25 µg/mL, particularly effective against Candida albicans and Rhodotorula mucilaginosa species.
Antileishmanial Activity
Pyrazole-bearing compounds are known for their potent antileishmanial activity. Although direct evidence for this compound is scarce, its hydrazine-coupled pyrazole moiety may contribute to antileishmanial effects. Researchers could explore its activity against Leishmania parasites to validate this hypothesis .
Carbonic Anhydrase Inhibition
Previous studies on pyridine-3-sulfonamides derivatives have explored their inhibition of carbonic anhydrase isozymes . Investigating whether this compound exhibits similar properties could provide insights into its potential therapeutic applications.
Other Biological Activities
Sulfonamides, including this compound, have been associated with antibacterial, antidiabetic, diuretic, antiglaucoma, and antiviral effects . While specific data for this compound are limited, its sulfonamide moiety suggests a broad spectrum of biological activities.
properties
IUPAC Name |
N-[4-(3,4,5-trimethylpyrazol-1-yl)sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-9-10(2)16-17(11(9)3)21(19,20)14-7-5-13(6-8-14)15-12(4)18/h5-8H,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHHLGQCJBGZNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl)phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



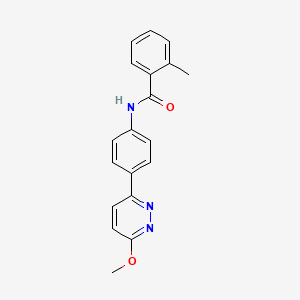
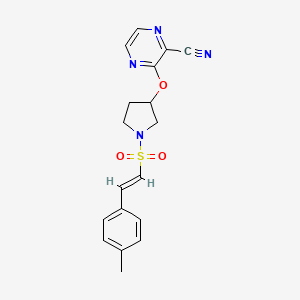
![1-(4-{3-[4-(4-Nitrophenyl)piperazino]propoxy}benzyl)-4-piperidinecarboxylic acid](/img/structure/B2700864.png)
![(2R)-2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid](/img/structure/B2700866.png)
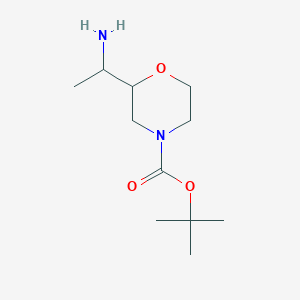
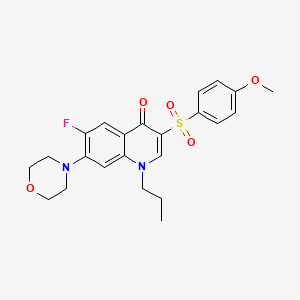
![2-[[1-(4-Fluoro-3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2700871.png)
![1-(3-chlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2700872.png)


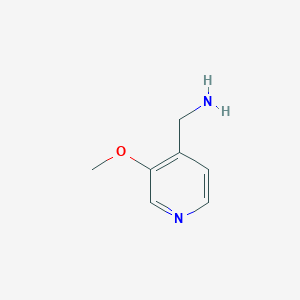
![N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2700879.png)